N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Description
Properties
Molecular Formula |
C14H11N3O3S |
|---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C14H11N3O3S/c1-19-10-5-2-4-9(8-10)12-15-14(21-17-12)16-13(18)11-6-3-7-20-11/h2-8H,1H3,(H,15,16,17,18) |
InChI Key |
UDFFRCBSSHZGSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC(=N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves the reaction of 3-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate 3-(3-methoxyphenyl)-1,2,4-thiadiazole. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide exhibits significant anticancer properties.
- Mechanism of Action :
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
- Cell Cycle Arrest : It has been observed to induce S-phase arrest in various cancer cell lines, inhibiting their proliferation .
Case Study Data :
| Cell Line | Percent Growth Inhibition (%) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 75 | Apoptosis induction |
| MCF-7 (Breast) | 68 | Cell cycle arrest |
| Huh-7 (Hepatoma) | 70 | Apoptosis induction |
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
- Antibacterial Effects : Effective against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Antifungal Properties : Preliminary studies suggest potential antifungal activity.
Case Study Data :
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Escherichia coli | 32 µg/mL | Antibacterial |
| Staphylococcus aureus | 16 µg/mL | Antibacterial |
| Candida albicans | 64 µg/mL | Antifungal |
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Thiadiazole Ring : Known for diverse biological activities including anticancer and antimicrobial effects.
- Furan Moiety : Enhances the compound's ability to interact with biological targets due to its aromatic nature.
Mechanism of Action
The mechanism of action of N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Steric Considerations : Bromophenyl derivatives (e.g., 4-bromo) introduce bulkier substituents, which may reduce binding affinity in sterically constrained targets .
Heterocyclic Core Modifications
Key Observations :
- Heterocycle Stability : The 1,2,4-thiadiazole core in the target compound offers greater metabolic stability compared to oxadiazole analogs, which may be more prone to hydrolysis .
- Pharmacophore Diversity : The dichlorophenyl substitution in introduces strong electron-withdrawing effects, which could enhance interactions with electrophilic regions in enzymes or receptors .
Functional Group Variations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
